molecular formula C13H8ClF3N2 B2835845 3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine CAS No. 338762-10-0

3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2835845
CAS No.: 338762-10-0
M. Wt: 284.67
InChI Key: KBYXWLOQANYBDT-ONEGZZNKSA-N
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Description

3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl group at position 5, a chlorine atom at position 3, and a vinyl-linked 3-pyridinyl substituent at position 2. This compound belongs to a broader class of trifluoromethylpyridines, which are widely explored in medicinal chemistry and agrochemical research due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

3-chloro-2-[(E)-2-pyridin-3-ylethenyl]-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)4-3-9-2-1-5-18-7-9/h1-8H/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYXWLOQANYBDT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Chlorination: The chloro group is introduced via electrophilic chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.

    Trifluoromethylation: The trifluoromethyl group is typically added using a reagent such as trifluoromethyl iodide or a trifluoromethylating agent under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and ensuring that the processes are cost-effective and environmentally friendly. Catalysts and reagents are chosen to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The vinyl group can participate in oxidation or reduction reactions, altering the compound’s electronic properties.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the vinyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.

    Coupling: Palladium catalysts, along with bases like potassium phosphate, are used in coupling reactions.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products may include epoxides or alcohols.

    Reduction: Products typically include alkanes or alkenes.

    Coupling: Products are often complex organic molecules with extended conjugation.

Scientific Research Applications

3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The trifluoromethyl group often enhances the compound’s ability to penetrate cell membranes and increase metabolic stability.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating vinyl group, which can stabilize or destabilize intermediates in various reactions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituent at Position 2 Substituent at Position 3 Substituent at Position 5 Reference
3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine 2-(3-Pyridinyl)vinyl Cl CF₃ Target
SC06 () Hydrazinyl-pyrrole-methylene Cl CF₃
3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine Pyrazolyl-thienyl Cl CF₃
2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine () 4-Bromophenoxy H CF₃
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine () 5-Chloro-2-(trifluoromethyl)phenyl F CH₃

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group at position 5 enhances electrophilicity and stability, as seen in SC06 and compounds. Chlorine at position 3 further augments reactivity, facilitating cross-coupling reactions (e.g., Suzuki couplings in ).
  • Aromatic vs.
  • Steric Effects : Bulky substituents like the hydrazinyl-pyrrole in SC06 may reduce metabolic clearance but complicate synthesis.

Key Observations :

  • Transition-Metal-Free Methods : highlights high-yielding desulfinative cross-coupling (83–93%) for aryl-substituted analogs, avoiding costly catalysts.
  • Halogen Reactivity : Chlorine at position 3 enables nucleophilic substitutions (e.g., hydrazine in ).

Key Observations :

  • Melting Points: Compounds with nitro groups (e.g., 7e, ) exhibit higher melting points (122–125°C) due to increased crystallinity compared to non-polar analogs like 7f (73–75°C).
  • Bioactivity : SC06’s antimalarial activity is attributed to its hydrazinyl-pyrrole moiety, which may interfere with dihydroorotate dehydrogenase (DHODH). Analogous pyrazolyl-thienyl derivatives () are unexplored in bioactivity but share structural motifs with kinase inhibitors.

Q & A

Q. How are computational tools integrated into the design of halogenated pyridine-based catalysts?

  • Methodological Answer : Molecular dynamics simulations model catalyst-substrate interactions in solution. For Pd complexes, time-dependent DFT (TD-DFT) predicts charge-transfer transitions relevant to luminescent properties. These insights guide ligand modifications to stabilize transition states .

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